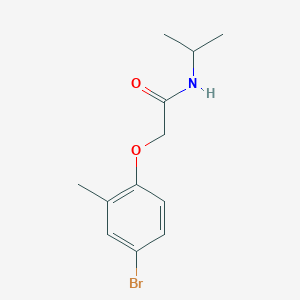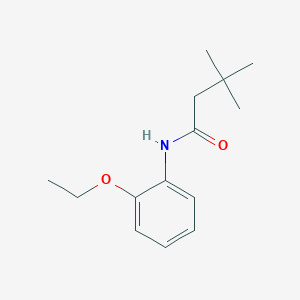![molecular formula C22H25N3O4S B297171 ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B297171.png)
ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been found to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate in lab experiments is its potential for use in cancer treatment and antimicrobial therapy. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate. Further research is needed to fully understand its mechanism of action and to optimize its potential as a therapeutic agent. Additionally, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy in humans. Furthermore, the compound may have potential applications in other fields, such as agriculture and environmental science, which should be explored.
Métodos De Síntesis
The synthesis of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate involves the reaction of 2-methyl-1H-indole-3-acetic acid with ethyl chloroacetate in the presence of triethylamine. The resulting compound is then reacted with 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Propiedades
Fórmula molecular |
C22H25N3O4S |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
ethyl 2-[3-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C22H25N3O4S/c1-5-23-20(27)17(21(28)24(6-2)22(23)30)12-16-14(4)25(13-19(26)29-7-3)18-11-9-8-10-15(16)18/h8-12H,5-7,13H2,1-4H3 |
Clave InChI |
XEGLHMYFCVTEEN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC |
SMILES canónico |
CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)


